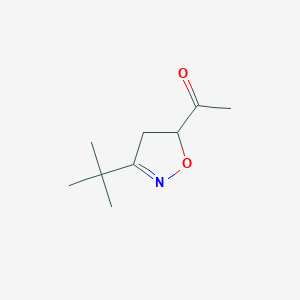
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C11H17NO2 This compound is characterized by the presence of an ethanone group attached to a 4,5-dihydro-5-isoxazolyl ring, which is further substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]
- Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)
- Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]
Uniqueness
1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone is unique due to its specific isoxazole ring structure and the presence of a tert-butyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
138587-59-4 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)7-5-8(10-12-7)9(2,3)4/h7H,5H2,1-4H3 |
Clave InChI |
GEASPBICKINHKB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NO1)C(C)(C)C |
SMILES canónico |
CC(=O)C1CC(=NO1)C(C)(C)C |
Sinónimos |
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















